molecular formula C11H14ClNO2S B589854 Cis-4-Phenylthio-L-proline hydrochloride CAS No. 105107-84-4

Cis-4-Phenylthio-L-proline hydrochloride

Cat. No. B589854
CAS RN: 105107-84-4
M. Wt: 259.748
InChI Key: XXNAGGDFBCTLQA-IYPAPVHQSA-N
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Description

Cis-4-Phenylthio-L-proline hydrochloride is a chemical compound with the molecular formula C11H14ClNO2S . It is known to be an impurity of Zofenopril .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a molecular weight of 259.75 g/mol . The IUPAC name for this compound is (2S,4S)-4-phenylsulfanylpyrrolidine-2-carboxylic acid hydrochloride . The InChI code and key are available for further structural analysis .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 259.76 . It is a solid at room temperature and should be stored in a dry environment . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . It also has a rotatable bond count of 3 .

Scientific Research Applications

Angiotensin-Converting Enzyme Inhibitors

Cis-4-Phenylthio-L-proline hydrochloride has been studied in the context of angiotensin-converting enzyme (ACE) inhibitors. Analogues of captopril, enalaprilat, and phosphinic acid inhibitors incorporating 4-substituted prolines, including compounds with cis-4-(phenylthio) substituents, have shown potent in vitro and in vivo activity as ACE inhibitors. For instance, the S-benzoyl derivative of cis-4-(phenylthio)captopril, zofenopril, exhibited significant potency and is evaluated clinically as an antihypertensive agent (Krapcho et al., 1988).

Hydroxyproline Production

Research has been conducted on enzymes that convert L-proline to hydroxyprolines, a process relevant for organic synthesis of pharmaceuticals. Novel L-proline cis-4-hydroxylases have been identified, which can convert free L-proline to cis-4-hydroxy-L-proline. These enzymes, part of the 2-oxoglutarate dependent dioxygenase family, are important for the production of hydroxyproline isomers (Hara & Kino, 2009).

Radiopharmaceutical Applications

This compound derivatives, specifically fluorinated proline derivatives like cis-4-[(18)F]fluoro-L-proline, have been explored for use in Positron-Emission-Tomography (PET) imaging. These compounds are investigated for detecting diseases with altered collagen synthesis, including various pathologies associated with increased collagen formation and neoplastic lesions (Geisler et al., 2014).

Proline Derivative Synthesis

Studies have been conducted on the synthesis of various proline derivatives, including cis- and trans-4-Chloro- and 4-bromo-L-prolines, and 4-amino-L-proline, which are significant in the synthesis of new L-proline derivatives. These studies provide a basis for developing novel compounds with therapeutic potential (Andreatta et al., 1967).

Impact on Peptide Conformation

Research has shown that hydroxylation of proline, including the cis-4-hydroxylation, significantly impacts the conformation of proline-containing peptides. This is crucial for understanding protein folding and design, influencing the development of peptide-based therapeutics (Taylor et al., 2005).

Angiogenesis and Cell Migration

This compound and its analogs have been implicated in inducing endothelial cell migration and angiogenesis. This is significant for understanding wound healing processes and the development of treatments for diseases involving angiogenesis (Mcauslan et al., 1988).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 . It’s recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

(2S,4S)-4-phenylsulfanylpyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S.ClH/c13-11(14)10-6-9(7-12-10)15-8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNAGGDFBCTLQA-IYPAPVHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)SC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)O)SC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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